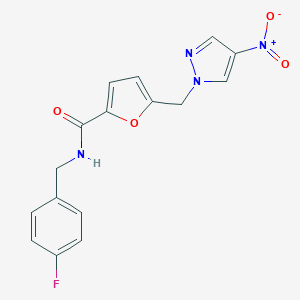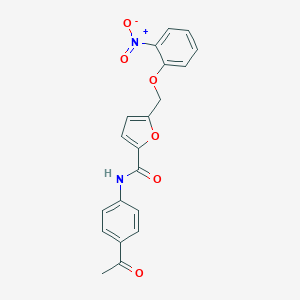
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Bayer AG and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 inhibits the activity of NF-kB by covalently modifying the cysteine residue of the p65 subunit, which is required for its transcriptional activity. This modification prevents the translocation of NF-kB to the nucleus, thereby blocking the expression of its target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to exert various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to modulate the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 is its specificity for NF-kB inhibition, which allows for the investigation of the role of NF-kB in various biological processes. However, its covalent modification of the p65 subunit can also lead to off-target effects and potential toxicity. Additionally, its limited solubility and stability can pose challenges for its use in in vivo studies.
Orientations Futures
There are several potential future directions for the use of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 in scientific research. One area of interest is its potential therapeutic applications in cancer and inflammatory diseases. Additionally, further studies are needed to investigate its mechanism of action and potential off-target effects. The development of more stable and soluble analogs of this compound 11-7082 may also improve its utility in in vivo studies.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 involves several steps, starting with the reaction of 2-tert-butylphenyl hydrazine with ethyl 4-chloroacetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the corresponding imidazolide, which is subsequently reacted with 5-amino-1H-pyrazole-4-carboxamide to yield this compound 11-7082.
Applications De Recherche Scientifique
N-(2-tert-butylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been extensively used in scientific research, particularly in the fields of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of NF-kB, a transcription factor that plays a critical role in the regulation of immune response, inflammation, and cell survival. By blocking NF-kB activity, this compound 11-7082 has been shown to exert anti-inflammatory and anti-tumor effects in various cell and animal models.
Propriétés
Formule moléculaire |
C16H20ClN3O |
|---|---|
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
N-(2-tert-butylphenyl)-4-chloro-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-5-20-14(12(17)10-18-20)15(21)19-13-9-7-6-8-11(13)16(2,3)4/h6-10H,5H2,1-4H3,(H,19,21) |
Clé InChI |
SIDIEBRLCSPUQE-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2C(C)(C)C |
SMILES canonique |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)


![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)

